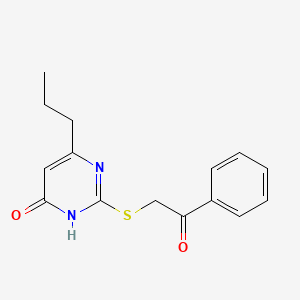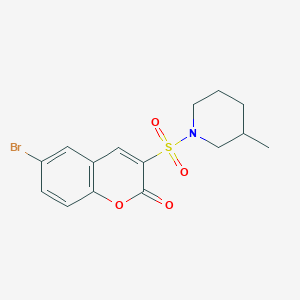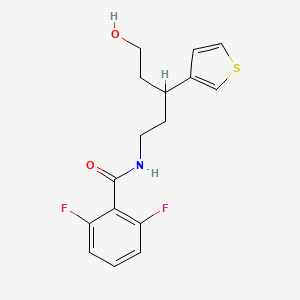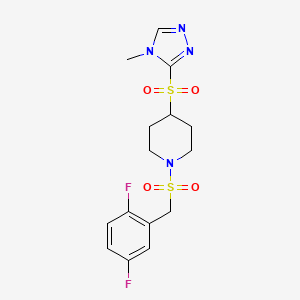
2-(Difluorometil)-3-metilpiridina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyridine derivatives, including those similar to 2-(Difluoromethyl)-3-methylpyridine, involves various strategies. Techniques such as the palladium-catalyzed reaction of bromofluoropyridines with different amines have been developed to achieve specific substitutions on the pyridine ring. A notable method involves the photoredox coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, followed by condensation, to introduce the difluoromethyl group onto the pyridine nucleus (Scherbinina et al., 2017).
Molecular Structure Analysis
The molecular structure of pyridine derivatives, including 2-(Difluoromethyl)-3-methylpyridine, has been extensively studied. Techniques such as X-ray diffraction analysis provide insights into the arrangement of atoms within the molecule and its electronic structure. Studies on similar compounds reveal that the positioning of substituents on the pyridine ring significantly affects the molecule's overall structure and stability (Hanif et al., 2020).
Chemical Reactions and Properties
Pyridine derivatives undergo a variety of chemical reactions, reflecting their versatile chemical properties. Nucleophilic substitution reactions, for example, are common, allowing for the introduction or modification of functional groups on the pyridine ring. The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating groups, such as the difluoromethyl group (Gao et al., 2018).
Physical Properties Analysis
The physical properties of 2-(Difluoromethyl)-3-methylpyridine, such as boiling point, melting point, and solubility, are crucial for its handling and application in research. While specific data for this compound might not be readily available, related pyridine derivatives have been studied to determine their thermal stability, solubility in various solvents, and crystalline structure. These properties are essential for predicting the behavior of these compounds under different conditions (Bryndal et al., 2012).
Chemical Properties Analysis
The chemical properties of 2-(Difluoromethyl)-3-methylpyridine include its acidity, basicity, and reactivity towards other chemical species. The presence of the difluoromethyl group affects the electron density on the pyridine ring, influencing its nucleophilic and electrophilic properties. Studies on similar compounds can shed light on how such substituents impact the chemical behavior of pyridine derivatives in various reactions and under different conditions (Abu-Youssef et al., 2010).
Aplicaciones Científicas De Investigación
Química Medicinal: Inhibición de la Ciclooxigenasa-2 (COX-2)
2-(Difluorometil)-3-metilpiridina: los derivados han sido investigados como posibles inhibidores de COX-2. Las simulaciones de acoplamiento molecular y los cálculos de teoría funcional de la densidad (DFT) revelaron sus interacciones de unión con el receptor COX-2. Notablemente, los compuestos 3a y 3f exhibieron las puntuaciones de acoplamiento más altas, lo que indica una fuerte afinidad hacia COX-2. La presencia de enlaces de hidrógeno e interacciones hidrofóbicas contribuyó a su estabilidad de unión .
Mejora de la Actividad Antiviral
Una síntesis rápida de 3-difluorometil-quinoxalin-2-mercapto-acetil-urea demostró su potencial para mejorar drásticamente la actividad antiviral .
Fotocatálisis: Difluorometilación Regioselectiva
La regioselectividad de las reacciones de difluorometilación que involucran derivados de cumarina está influenciada por la estabilidad de los radicales bencílicos formados como intermedios .
Ciencia de los Materiales: Derivados Adaptados
La incorporación del grupo difluorometil aumenta la lipofilia y la estabilidad metabólica, lo que lo hace valioso para diseñar derivados adaptados en la ciencia de los materiales .
Actividades Biológicas: Propiedades Antiinflamatorias, Antibacterianas y Antifúngicas
Si bien se necesita más investigación, los derivados de This compound han mostrado promesa en diversas actividades biológicas, incluidas las propiedades antiinflamatorias, antibacterianas, antifúngicas y potencialmente anticancerígenas .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(difluoromethyl)-3-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N/c1-5-3-2-4-10-6(5)7(8)9/h2-4,7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCCSNDHXWMNMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1805301-81-8 |
Source


|
| Record name | 2-(difluoromethyl)-3-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,5R,7R)-adamantan-1-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2487372.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B2487374.png)

![5-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]-4-methoxy-1-methylpyridin-2-one](/img/structure/B2487377.png)
![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(3-methoxyphenyl)urea](/img/structure/B2487379.png)
![N-(2-ethylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2487380.png)
![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethoxybenzamide](/img/structure/B2487383.png)
![N-(3-methoxypropyl)-5-methyl-3-[(3-methylbenzoyl)amino]-1H-indole-2-carboxamide](/img/structure/B2487384.png)



![6-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2487389.png)

